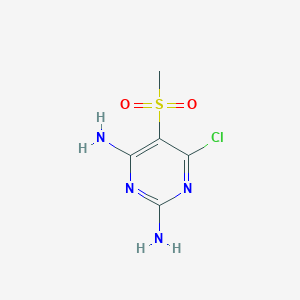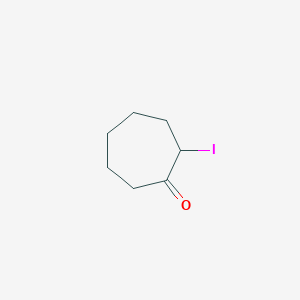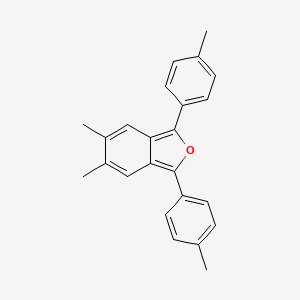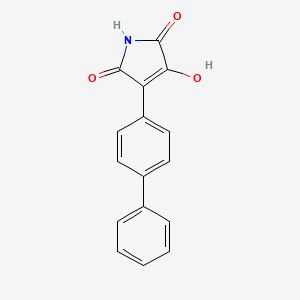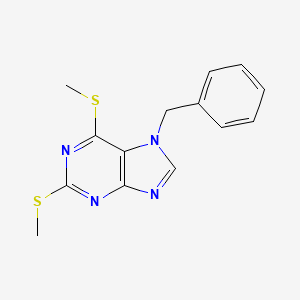
7-Benzyl-2,6-bis(methylsulfanyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-2,6-bis(methylsulfanyl)purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2,6-bis(methylsulfanyl)purine typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-dimercaptopurine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2,6-bis(methylsulfanyl)purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
7-Benzyl-2,6-bis(methylsulfanyl)purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-2,6-bis(methylsulfanyl)purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the benzyl and methylsulfanyl groups can enhance its binding affinity and specificity for certain targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimercaptopurine: Lacks the benzyl group but has similar sulfur-containing groups.
7-Benzyl-2,6-dimethylpurine: Similar structure but with methyl groups instead of methylsulfanyl groups.
Uniqueness
7-Benzyl-2,6-bis(methylsulfanyl)purine is unique due to the presence of both benzyl and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
92495-25-5 |
|---|---|
Molecular Formula |
C14H14N4S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
7-benzyl-2,6-bis(methylsulfanyl)purine |
InChI |
InChI=1S/C14H14N4S2/c1-19-13-11-12(16-14(17-13)20-2)15-9-18(11)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
IPYLUDIJBSHXIT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1N(C=N2)CC3=CC=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


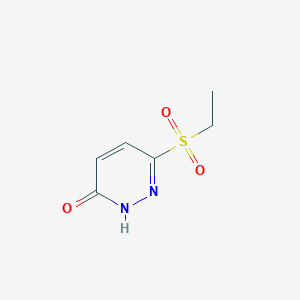

![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)

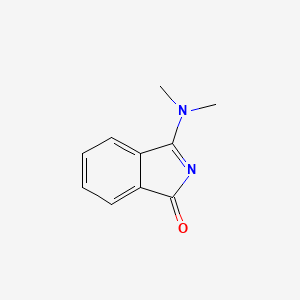
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
